molecular formula C9H8F4 B1390599 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-37-1

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1390599
M. Wt: 192.15 g/mol
InChI Key: GGOOILQVTQZFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a biochemical compound with the molecular formula C9H8F4 and a molecular weight of 192.15 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, and 4-Fluorobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can be represented by the InChI string: InChI=1S/C7H4F4/c8-6-3-1-5 (2-4-6)7 (9,10)11/h1-4H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a liquid with a refractive index of 1.306 and a density of 1.611 g/mL at 25°C . It has a molecular weight of 192.15 .

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

  • Fluoroalkoxy benzenes, similar to 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, are used in aromatic nucleophilic substitution reactions. These reactions are key in the synthesis of various polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton, Idoux, Colon, & Rampi, 1982).

Photochemistry Studies

  • Fluorinated benzenes are studied for their photochemical properties, such as fluorescence spectra and quenching of singlet state emission. These studies are significant in understanding the photophysical processes in these compounds (Al-ani, 1973).

Synthesis of Benzoheterocycles

  • Fluorine-containing benzenes are utilized in the synthesis of benzoheterocycles, which have applications in medicinal chemistry and drug development (Maruta et al., 1980).

Palladium-Catalyzed Trifluoroethylation

  • The trifluoroethyl group, a part of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, is used in palladium-catalyzed trifluoroethylation. This process is important in drug design, as the introduction of a fluorinated moiety can significantly alter the biological activities of molecules (Zhao & Hu, 2012).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOILQVTQZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232786
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

CAS RN

1099597-37-1
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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